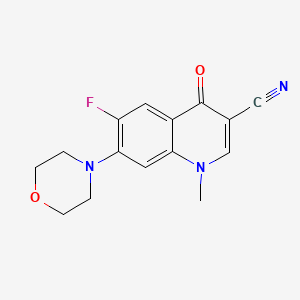

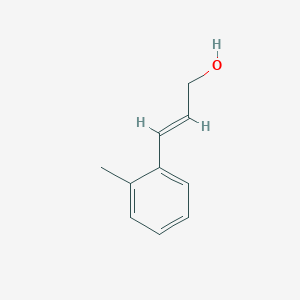

![molecular formula C10H20ClNO2 B2513923 (9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride CAS No. 2287248-15-9](/img/structure/B2513923.png)

(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a type of azaspiro compound . Azaspiro compounds are a class of organic compounds characterized by a structure that includes a spirocyclic feature and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by a spirocyclic feature, which is a type of chemical compound with atoms arranged in a nonplanar ring system in which two rings share a single atom .Chemical Reactions Analysis

The chemical reactions involving azaspiro compounds can be quite diverse, depending on the specific compound and its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of azaspiro compounds depend on their specific structure. For example, some azaspiro compounds are solid at room temperature, while others are liquid .Aplicaciones Científicas De Investigación

Chirality Studies and Conformational Analysis

The configurational and conformational behavior of EN300-6740572 has been investigated extensively. Researchers have explored its axial chirality through conformational analysis and variable temperature NMR experiments . Understanding the spatial arrangement of this compound is crucial for designing novel chiral catalysts, drug candidates, and materials.

Synthesis of Spiro Derivatives

EN300-6740572 serves as a building block for synthesizing spiro derivatives. For instance, researchers have explored its use in creating 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These compounds exhibit interesting stereochemistry and conformational behavior, making them valuable in drug discovery and materials science .

Antiviral Drug Development

Recent work has highlighted the inhibitory activity of EN300-6740572 derivatives against dengue virus type 2 (DENV2). Specifically, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown promise as potential antiviral agents . Further research in this area could lead to novel therapies for viral infections.

Quantum Cascade Laser (QCL) Applications

While not directly related to EN300-6740572, the field of QCLs has seen significant advancements. QCLs, which operate in the mid-infrared and terahertz regions, have applications in scientific research, commercial sectors, and defense/security markets. Their impact ranges from climate change monitoring to healthcare cost reduction . Although EN300-6740572 itself is not a QCL, understanding its properties may contribute to future laser technologies.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(9R,10S)-7-azaspiro[4.6]undecane-9,10-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-8-5-10(3-1-2-4-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPJPUOHMAVTCN-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C(CNC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C[C@@H]([C@@H](CNC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Spiro[2.5]octan-8-ylacetic acid](/img/structure/B2513845.png)

![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)

![N-[(2S)-1-(Methylamino)-1-oxopropan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2513856.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)

![7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)